molecular formula C12H11NO3 B1396546 4-Methoxy-8-methylquinoline-2-carboxylic acid CAS No. 1351792-69-2

4-Methoxy-8-methylquinoline-2-carboxylic acid

Cat. No.: B1396546
CAS No.: 1351792-69-2
M. Wt: 217.22 g/mol
InChI Key: ALWRPRYXGWXIJP-UHFFFAOYSA-N
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Description

4-Methoxy-8-methylquinoline-2-carboxylic acid: is an organic compound with the molecular formula C12H11NO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The compound features a quinoline core substituted with a methoxy group at the 4-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-8-methylquinoline-2-carboxylic acid typically involves the Pfitzinger reaction, which is a condensation reaction between an isatin and a ketone in an alkaline medium . The general steps are as follows:

    Condensation: Isatin reacts with a suitable ketone under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core.

    Substitution: Introduction of the methoxy and methyl groups at the desired positions.

    Carboxylation: Introduction of the carboxylic acid group at the 2-position.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous processes using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methoxy-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

  • 4-Methoxy-2-quinolinecarboxylic acid
  • 8-Methylquinoline-2-carboxylic acid
  • 4-Hydroxy-2-quinolinecarboxylic acid

Comparison: 4-Methoxy-8-methylquinoline-2-carboxylic acid is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to 4-Methoxy-2-quinolinecarboxylic acid, the additional methyl group at the 8-position may enhance its lipophilicity and membrane permeability . Similarly, the presence of the methoxy group distinguishes it from 8-Methylquinoline-2-carboxylic acid, potentially altering its electronic properties and interactions with molecular targets .

Properties

IUPAC Name

4-methoxy-8-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(16-2)6-9(12(14)15)13-11(7)8/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWRPRYXGWXIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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